Cinnamoyltryptamin

Übersicht

Beschreibung

Cinnamoyl tryptamine is a compound that belongs to the class of cinnamic acid derivatives. It is formed by the conjugation of cinnamic acid and tryptamine, both of which are naturally occurring compounds. Cinnamic acid is derived from cinnamon bark, while tryptamine is a monoamine alkaloid found in various plants and fungi. This compound has gained attention due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and can be used in the development of new materials.

Biology: It exhibits antioxidant and anti-inflammatory activities, making it useful in studying cellular processes and oxidative stress.

Medicine: Cinnamoyl tryptamine has shown potential as a neuroprotective agent and has been investigated for its role in treating neurodegenerative diseases like Alzheimer’s disease.

Wirkmechanismus

Target of Action

Cinnamoyl tryptamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may have therapeutic benefits in conditions like Alzheimer’s disease .

Mode of Action

Cinnamoyl tryptamine interacts with its targets, AChE and BChE, by binding to both the peripheral anionic site (PAS) and catalytic sites (CAS) of these enzymes . This dual binding interaction is thought to enhance the potency of the compound .

Biochemical Pathways

The primary biochemical pathway affected by cinnamoyl tryptamine is the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE and BChE, cinnamoyl tryptamine prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Result of Action

The inhibition of AChE and BChE by cinnamoyl tryptamine leads to increased levels of acetylcholine in the brain . This can result in enhanced cholinergic transmission, which may improve cognitive function in conditions like Alzheimer’s disease . Additionally, some cinnamic acid-tryptamine hybrids have demonstrated neuroprotective effects and the ability to inhibit β-amyloid (Aβ) aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Cinnamoyl tryptamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves binding with both the peripheral anionic site (PAS) and catalytic sites (CAS) of AChE and BChE .

Cellular Effects

Preliminary studies suggest that it may have neuroprotective effects in certain cell lines, such as the PC12 cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cinnamoyl tryptamine exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the aggregation of β-amyloid (Aβ), a protein involved in Alzheimer’s disease, in self-induced peptide aggregation tests . This suggests that Cinnamoyl tryptamine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Metabolic Pathways

Cinnamoyl tryptamine is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), and tyrosine decarboxylase (TyDC), which are essential for its biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamoyl tryptamine can be synthesized through various methods. One common approach involves the reaction of cinnamic acid with tryptamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding cinnamoyl tryptamine as the product .

Another method involves the use of engineered Escherichia coli strains. By introducing specific genes such as tryptophan decarboxylase (TDC) and phenylalanine ammonia lyase (PAL) into E. coli, the bacteria can be engineered to produce cinnamoyl tryptamine from glucose. This method allows for the biosynthesis of cinnamoyl tryptamine in a more sustainable and scalable manner .

Industrial Production Methods

Industrial production of cinnamoyl tryptamine can be achieved through a flow-based chemo-enzymatic synthesis. This method involves a two-step process where the acyl donors are first synthesized using immobilized palladium acetate (Pd(OAc)2) as a catalyst. The acyl donors are then reacted with tryptamine to produce cinnamoyl tryptamine. This method offers high yields and rapid reaction times, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamoyl tryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert cinnamoyl tryptamine to its reduced forms, such as dihydrocinnamoyl tryptamine.

Substitution: It can undergo substitution reactions where functional groups on the cinnamic acid or tryptamine moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cinnamoyl tryptamine compounds. These products can exhibit different biological activities and properties, making them valuable for various applications .

Vergleich Mit ähnlichen Verbindungen

Cinnamoyl tryptamine can be compared with other similar compounds, such as:

Cinnamoyl serotonin: Similar to cinnamoyl tryptamine, cinnamoyl serotonin is formed by the conjugation of cinnamic acid with serotonin.

Feruloyl tryptamine: This compound is formed by the conjugation of ferulic acid with tryptamine.

Cinnamic acid derivatives: Other derivatives of cinnamic acid, such as cinnamoyl dopamine and cinnamoyl tyramine, also exhibit various biological activities and can be used in similar applications.

Cinnamoyl tryptamine stands out due to its unique combination of cinnamic acid and tryptamine, which imparts distinct biological activities and potential therapeutic applications.

Biologische Aktivität

Cinnamoyl tryptamine (CinTry) is a compound that has garnered significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Cinnamoyl tryptamine primarily interacts with two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It binds to both the peripheral anionic site (PAS) and the catalytic site (CAS) of these enzymes, leading to their inhibition. This inhibition results in elevated levels of acetylcholine in the brain, which is crucial for various neural functions.

Biochemical Pathways

- Cholinergic Pathway : CinTry's primary action affects the hydrolysis of acetylcholine, thereby enhancing cholinergic signaling.

- Neuroprotective Effects : Preliminary studies indicate that CinTry may protect neuronal cells from damage, particularly in models of neurodegenerative diseases like Alzheimer’s .

Cinnamoyl tryptamine has been shown to exhibit several important biochemical properties:

- Antioxidant Activity : CinTry demonstrates significant antioxidant effects, which can mitigate oxidative stress in cellular environments.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation, making it a candidate for treating inflammatory conditions .

- Inhibition of β-Amyloid Aggregation : CinTry inhibits the aggregation of β-amyloid peptides, which are implicated in Alzheimer’s disease pathology. This property was observed in self-induced peptide aggregation tests.

Case Studies and Experimental Results

-

Neuroprotective Studies :

- In vitro studies using the PC12 cell line have shown that CinTry protects against neurotoxic agents, suggesting its potential role in neuroprotection.

- Antimicrobial Activity :

- Cancer Research :

Applications in Medicine and Industry

Cinnamoyl tryptamine's biological activities suggest several applications:

- Neurodegenerative Diseases : Its neuroprotective properties position CinTry as a potential therapeutic agent for conditions such as Alzheimer's disease.

- Cosmetic Industry : Due to its antioxidant and skin-whitening properties, CinTry is being explored as an ingredient in skincare formulations .

- Pharmaceutical Development : The compound serves as a precursor for synthesizing other bioactive compounds and materials used in drug formulation.

Summary Table of Biological Activities

Eigenschaften

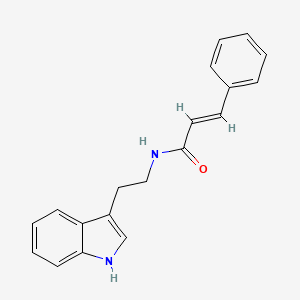

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(11-10-15-6-2-1-3-7-15)20-13-12-16-14-21-18-9-5-4-8-17(16)18/h1-11,14,21H,12-13H2,(H,20,22)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNGDZDGGGVGHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

212707-61-4 | |

| Record name | Cinnamoyl tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212707614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMOYL TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY7RW8O14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.